molecular formula C10H13NO3 B8457915 4-Acetamido-3-methoxybenzyl alcohol

4-Acetamido-3-methoxybenzyl alcohol

Cat. No.: B8457915
M. Wt: 195.21 g/mol
InChI Key: HQYDHMKTZZTRTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamido-3-methoxybenzyl alcohol is a benzyl alcohol derivative of significant interest in advanced organic synthesis and medicinal chemistry. Its structure, featuring both acetamido and methoxy functional groups, makes it a valuable synthetic building block. Research indicates that closely related compounds, such as 4-acetamido-TEMPO, are highly effective electrocatalysts for the oxidation of alcohols to aldehydes, a fundamental transformation in organic synthesis . This suggests potential utility for this compound as a precursor or intermediate in the development of novel catalytic systems or as a reagent in electroorganic synthesis . Furthermore, structurally similar C 3 -cyclotriveratrylenes bearing nitrogen substituents have been synthesized from this compound derivatives, highlighting its role as a key intermediate in the preparation of complex supramolecular structures . This compound is For Research Use Only and is strictly not intended for personal, veterinary, or human diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

N-[4-(hydroxymethyl)-2-methoxyphenyl]acetamide

InChI

InChI=1S/C10H13NO3/c1-7(13)11-9-4-3-8(6-12)5-10(9)14-2/h3-5,12H,6H2,1-2H3,(H,11,13)

InChI Key

HQYDHMKTZZTRTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)CO)OC

Origin of Product

United States

Comparison with Similar Compounds

Inference for 4-Acetamido-3-methoxybenzyl Alcohol :

  • The acetamido group likely increases melting point compared to methoxy-only analogs (e.g., 4-Methoxybenzyl Alcohol) due to hydrogen bonding and molecular weight.
  • Solubility may be intermediate—less polar than hydroxy-substituted analogs but more polar than methoxy-only derivatives.

Q & A

Basic: What are the recommended synthetic routes for 4-Acetamido-3-methoxybenzyl alcohol in laboratory settings?

Methodological Answer:
A common approach involves nucleophilic substitution or condensation reactions. For example, refluxing substituted benzaldehyde derivatives with amino-triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) can yield structurally similar compounds . Adapting this method, researchers may substitute the benzaldehyde component with 3-methoxy-4-acetamidobenzaldehyde to target the desired product. Post-reaction purification via reduced-pressure solvent evaporation and filtration is critical to isolate the solid product.

Advanced: How can reaction conditions be optimized to minimize byproduct formation during synthesis?

Methodological Answer:
By employing factorial design (e.g., varying temperature, solvent polarity, and catalyst concentration), researchers can systematically identify optimal parameters. For instance, highlights the utility of factorial design in chemical engineering to reduce side reactions . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC (as in ) ensures early detection of intermediates and byproducts, enabling real-time adjustments .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of methoxy (-OCH3_3), acetamido (-NHCOCH3_3), and benzyl alcohol (-CH2_2OH) groups.
  • FT-IR : Peaks at ~3300 cm1^{-1} (O-H stretch), 1650 cm1^{-1} (amide C=O), and 1250 cm1^{-1} (C-O of methoxy) validate functional groups.
  • HPLC-MS : Ensures purity and molecular weight confirmation, as demonstrated in analyses of related benzyl alcohols ( ) .

Advanced: How do positional isomerism (e.g., 3-methoxy vs. 4-methoxy) and substituent effects influence the compound’s reactivity?

Methodological Answer:
Positional isomerism alters electronic and steric effects. For example, 4-methoxybenzyl alcohol ( ) exhibits different solubility and oxidation behavior compared to 3-methoxy analogs due to resonance stabilization differences . The acetamido group’s electron-withdrawing nature may further modulate reactivity in nucleophilic substitutions. Computational modeling (e.g., DFT) can predict regioselectivity in reactions involving methoxy and acetamido groups.

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:
Store in airtight, light-resistant containers at 2–8°C to prevent oxidation of the benzyl alcohol moiety. emphasizes avoiding prolonged exposure to moisture and air, which can degrade similar alcohols . Pre-analytical handling protocols ( ), such as using stabilizers like sodium azide, may further enhance stability .

Advanced: What strategies resolve contradictions in reported physical properties (e.g., melting points) across studies?

Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms. Recrystallization in polar solvents (e.g., ethanol/water mixtures) and characterization via differential scanning calorimetry (DSC) can standardize melting points. Cross-referencing with NIST Chemistry WebBook data ( ) ensures alignment with validated reference values .

Basic: How can researchers validate the purity of this compound?

Methodological Answer:
Combine chromatographic (HPLC, GC) and spectroscopic methods. For example, HPLC with UV detection (210–254 nm) quantifies impurities, while 1^1H NMR integration ratios verify structural integrity. details HPLC parameters for analogous alcohols .

Advanced: What catalytic systems enhance the efficiency of benzyl alcohol derivatization?

Methodological Answer:
Heterogeneous catalysts (e.g., Pd/C or zeolites) improve selectivity in oxidation or etherification reactions. notes that 4-methoxybenzyl alcohol undergoes esterification more efficiently than its isomers due to steric accessibility . Kinetic studies under varying catalyst loads (e.g., 1–5 mol%) can optimize yield.

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Use PPE (gloves, goggles) to avoid skin/eye contact, as recommended for 4-methoxybenzyl alcohol ( ) .
  • Work in a fume hood to prevent inhalation of fine particles.
  • Emergency protocols (e.g., ChemTrec contacts in ) should be accessible for spills or exposure .

Advanced: How can researchers address low yields in large-scale syntheses?

Methodological Answer:
Scale-up challenges include heat dissipation and mixing efficiency. Utilizing continuous-flow reactors ( , RDF2050112) improves heat transfer and reduces side reactions . Process simulation tools (e.g., Aspen Plus) model reaction kinetics and mass transfer limitations, enabling predictive scaling.

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